Rimacalib

Content Navigation

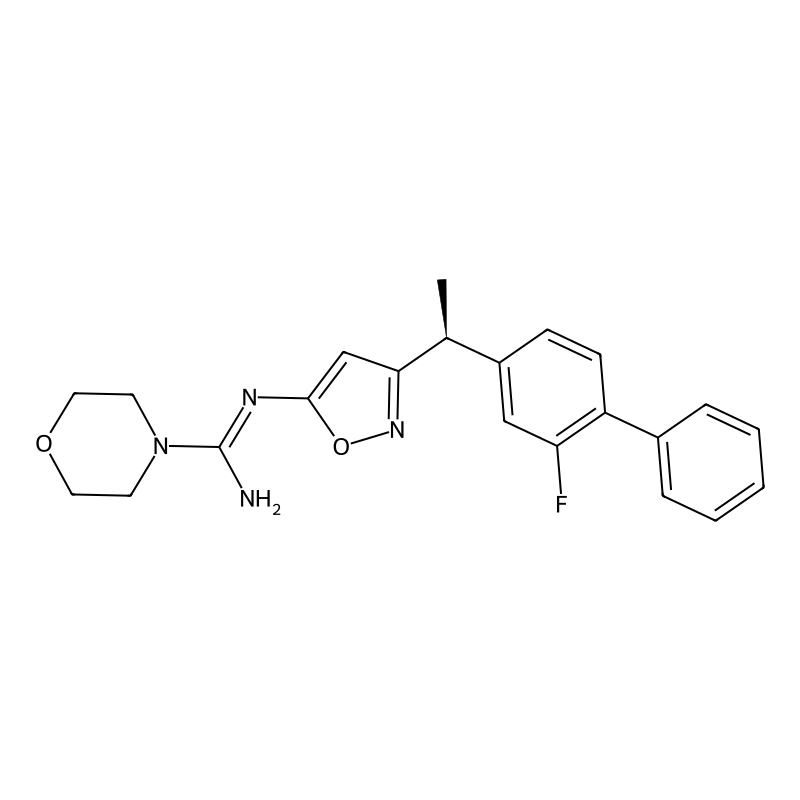

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Rimacalib SMP 114 CaMKII inhibitor mechanism of action

Molecular Mechanism of Action

Rimacalib specifically targets the ATP-binding site on the catalytic domain of CaMKII [1]. The table below summarizes its inhibitory profile against different CaMKII isoforms [2] [3]:

| CaMKII Isoform | IC₅₀ (μM) |

|---|---|

| CaMKIIα | ~1 μM |

| CaMKIIγ | ~30 μM |

CaMKII is activated by Ca²⁺/Calmodulin (Ca²⁺/CaM) binding, which displaces the autoinhibitory domain and allows ATP to bind for substrate phosphorylation [4] [1]. As an ATP-competitive inhibitor, this compound binds to the kinase domain's ATP-binding pocket, blocking enzymatic activity and the downstream signaling that leads to harmful SR Ca²⁺ leak [1].

Figure 1: this compound inhibits CaMKII activation by competing with ATP, preventing pathological SR Ca²⁺ leak.

Functional Effects in Cardiomyocytes

This compound demonstrates significant anti-arrhythmic potential by specifically targeting pathological Ca²⁺ leak while preserving normal cardiac function [5].

Quantitative Effects on Calcium Handling The following data summarizes the compound's effects across different experimental models [5]:

| Experimental Model / Parameter | Effect of this compound | Control Value |

|---|---|---|

| Human Atrial Cardiomyocytes | ||

| SR Ca²⁺ Leak (sparks/100 µm/s) | 0.72 ± 0.33 | 3.02 ± 0.91 |

| Human Failing LV Cardiomyocytes | ||

| SR Ca²⁺ Leak (sparks/100 µm/s) | 0.78 ± 0.23 | 1.69 ± 0.27 |

| Murine Ventricular Cardiomyocytes | ||

| SR Ca²⁺ Leak (sparks/100 µm/s) | 0.30 ± 0.07 | 1.50 ± 0.28 |

| Spontaneous Ca²⁺ Release (events/30s pause) | 0.356 ± 0.109 | 0.927 ± 0.216 |

| Post-Rest Potentiation of Ca²⁺ Transient | 52 ± 5% | 37 ± 4% |

Key Functional Outcomes

- Reduces Arrhythmogenic Triggers: Suppresses spontaneous Ca²⁺ release events, which can trigger dangerous cardiac arrhythmias [5]

- Improves SR Calcium Load: Enhances post-rest potentiation, indicating improved SR Ca²⁺ storage available for contraction [5]

- Preserves Systolic Function: Does not compromise systolic Ca²⁺ release, contractility, SR Ca²⁺ reuptake, or cardiomyocyte relaxation [5]

Experimental Protocols

The key findings on this compound are derived from studies using isolated cardiomyocytes. Below are the core methodologies cited in the research [5] [2].

Cardiomyocyte Isolation

- Murine Ventricular Cardiomyocytes: Hearts from anesthetized mice are retrograde-perfused (Langendorff) with a Ca²⁺-free solution containing collagenase and trypsin. Ventricular tissue is dissociated, and Ca²⁺ is reintroduced stepwise [2]

- Human Atrial Cardiomyocytes: Human right atrial samples are incubated in a solution with collagenase and protease. Tissue is digested until free cells appear, then suspended in storage medium [2]

- Human Failing Ventricular Cardiomyocytes: Tissue from failing left ventricles is digested using a "chunk-isolation" technique with collagenase and trypsin. Disaggregated cells are harvested and resuspended in potassium-based (KB) medium [2]

Key Functional Assays

- Ca²⁺ Spark Measurement: Used to quantify SR Ca²⁺ leak, a direct indicator of CaMKII activity [5]

- Spontaneous Ca²⁺ Release: Counted as arrhythmogenic events after a 30-second cessation of electrical stimulation [5]

- Ca²⁺-Transient Amplitude: Measured using Fura-2 dye after a 30-second pause to assess post-rest potentiation [5] [2]

- Cell Contractility: Twitch amplitude measured to ensure no negative impact on systolic function [2]

Compound Application

- Cardiomyocytes are pre-incubated with 10 µM this compound for at least 15 minutes prior to experiments [2]

Therapeutic Potential and Development Status

This compound represents a promising therapeutic strategy for treating cardiac conditions driven by CaMKII-mediated SR Ca²⁺ leak, such as atrial and ventricular arrhythmias and heart failure [5]. A significant advantage is its oral bioavailability, which is desirable for chronic medication [5] [2]. The compound has already entered Phase II clinical trials for rheumatoid arthritis, indicating a established safety profile in humans that could potentially accelerate its repurposing for cardiac indications [5] [2].

References

- 1. CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 2. ( this compound ) | SMP (Ca2+/calmodulin-dependent protein... 114 CaMKII [invivochem.com]

- 3. This compound | CaMKII inhibitor | Buy from Supplier ... [adooq.com]

- 4. Studying CaMKII: Tools and standards - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by... [pubmed.ncbi.nlm.nih.gov]

Rimacalib CaMKIIα and CaMKIIγ IC50 values

Quantitative Data Summary for Rimacalib

The table below summarizes the key inhibitory concentrations of this compound (also known as SMP-114) against different CaMKII isoforms, as identified in the literature.

| CaMKII Isoform | IC₅₀ Value | Experimental Context / Notes |

|---|---|---|

| CaMKIIα | ~1 μM | Primary target potency [1] [2]. |

| CaMKIIγ | ~30 μM | Shows lower potency compared to the α isoform [1] [2]. |

Key Biological Context:

- Mechanism: this compound is characterized as a Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor [1] [2].

- Cardiovascular Effect: In experimental models, this compound demonstrated the ability to reduce a pathological SR Ca²⁺ leak in cardiomyocytes, leading to improved calcium transient potentiation and contractility. This suggests potential application in treating arrhythmias [2].

Experimental Context and Protocol Gaps

While the search results confirm the IC₅₀ values and the primary research article [1] [2], they do not contain the detailed experimental protocols needed to replicate the kinase inhibition assays or the cellular experiments.

The mentioned study by Neef et al. (2017) would contain the full methodologies, but the search results only provide the high-level findings [1] [2]. General resources on experimental protocols were available but were not specific to kinase assays or this research [3] [4].

CaMKII Signaling Pathway and this compound's Action

To better understand the drug's target, the following diagram illustrates the core CaMKII signaling pathway and the point of inhibition by this compound.

CaMKII Activation and Inhibition Pathway. This compound directly targets the active CaMKII enzyme.CaMKII is a central regulator activated by calcium signals. Increases in intracellular Ca²⁺ lead to the formation of a Ca²⁺/Calmodulin (CaM) complex, which binds to and relieves the autoinhibition of CaMKII. This activation often involves autophosphorylation, which can make the kinase partially active even after Ca²⁺ levels drop. Once active, CaMKII phosphorylates numerous downstream targets to regulate critical processes like synaptic plasticity and cardiac contractility [5] [6] [7]. This compound acts by inhibiting the activated CaMKII enzyme, thereby dampening this signaling cascade.

References

- 1. This compound [immunomart.com]

- 2. Where to Buy CAS No.: 215174-50-8 | this compound [musechem.com]

- 3. | Experimental Community Group Protocols experimental protocols [w3.org]

- 4. Lab Experimental – Maizels Lab Protocols [maizelslab.org]

- 5. Molecular Mechanisms Underlying Ca2+/Calmodulin ... [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of activation-triggered subunit ... [pmc.ncbi.nlm.nih.gov]

- 7. The Multi-Functional Calcium/Calmodulin Stimulated Protein ... [pmc.ncbi.nlm.nih.gov]

Rimacalib solubility in DMSO and ethanol

Solubility Data and Preparation

The following table summarizes the available solubility data for Rimacalib in DMSO and Ethanol, based on supplier specifications and research protocols.

| Solvent | Concentration | Preparation Notes / Key Uses |

|---|---|---|

| DMSO | 125 mg/mL (316.90 mM) [1] [2] | Sonication is recommended to aid dissolution [1]. Suitable for preparing high-concentration stock solutions. |

| Ethanol | 16.67 mg/mL (42.26 mM) [2] | Ultrasonication is recommended [2]. |

Experimental Protocols from Research

In experimental settings, this compound dissolved in DMSO is used to treat cells. The following workflow outlines a typical protocol for studying its effects on cardiomyocytes [3]:

Experimental workflow for this compound treatment in cardiomyocytes [3].

The specific protocol is as follows [3]:

- Stock Solution: Prepare a 10 mM concentration of this compound in DMSO.

- Cell Pre-incubation: Cardiomyocytes are pre-incubated with this compound at a final concentration of 10 µM.

- Incubation Time: The pre-incubation should last for at least 15 minutes before commencing the experimental assays.

Biological Context of this compound

Understanding the compound's background can be helpful for experimental design.

- Primary Target: this compound is a potent and orally bioavailable inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) [3]. It shows isoform selectivity, with IC₅₀ values of approximately 1 µM for CaMKIIα and 30 µM for CaMKIIγ [1] [3] [2].

- Observed Effects in Research: In cellular studies, this compound (SMP-114) has been shown to:

- Therapeutic Exploration: The compound has been explored for potential therapeutic applications, including entering clinical phase II trials for the treatment of rheumatoid arthritis [3].

Key Considerations for Researchers

- Solvent Impact: DMSO itself can have biological effects on cells. The final concentration of DMSO in any assay should be controlled, typically not exceeding 0.1%, to minimize solvent toxicity.

- Solution Stability: For stock solutions in DMSO, it is recommended to aliquot and store at -80°C for 6 months or -20°C for 1 month to maintain stability and prevent repeated freeze-thaw cycles [2].

- Handling Precautions: All described information and protocols are strictly for research purposes. Products are not intended for human consumption [1] [3] [2].

References

Rimacalib preclinical studies rheumatoid arthritis

Afimkibart (RO7790121) Phase 2 Trial Overview

The table below summarizes the key design of an ongoing Phase 2 clinical trial for Afimkibart in moderate to severe Rheumatoid Arthritis [1].

| Trial Aspect | Details |

|---|---|

| Primary Purpose | To evaluate the efficacy and safety of Afimkibart versus a placebo in patients with inadequate response to TNF or JAK inhibitors [1]. |

| Phase | Phase 2 [1] |

| Participants | 160 planned [1] |

| Treatment Duration | 12 weeks [1] |

| Intervention Model | Parallel Assignment, with three treatment groups [1] |

| Blinding | Double-Blind [1] |

| Primary Sponsor | Hoffmann-La Roche [1] |

Experimental Design & Methodology

Key Experimental Protocols

Based on the available trial information, here are the core methodologies being applied [1]:

- Participant Population: Adults diagnosed with moderate to severe Rheumatoid Arthritis for at least 3 months, who meet the ACR/EULAR 2010 classification criteria. A key inclusion criterion is an inadequate response or intolerance to at least one prior treatment with a TNF-inhibitor or JAK-inhibitor [1].

- Intervention & Dosing:

- Outcome Measures: While specific endpoints are not listed in these results, Phase 2 trials typically use standardized scores to measure efficacy. Common primary endpoints in RA trials include:

- ACR20/50/70: The proportion of patients achieving 20%, 50%, or 70% improvement in disease symptoms.

- DAS28-CRP: Change from baseline in the Disease Activity Score using 28 joint counts and C-reactive protein levels.

- Safety: Assessment of the frequency and severity of adverse events, serious adverse events, and laboratory abnormalities.

References

Rimacalib in vitro cardiomyocyte contractility studies

What is Known About Rimacalib

The table below summarizes the available information on this compound from the search results.

| Aspect | Details |

|---|---|

| Drug Name | This compound (also known as SMP-114) [1] |

| Mechanism of Action | Calcium/calmodulin-dependent protein kinase II (CaMK II) inhibitor [1]. CaMK II-δ is the predominant isoform in the heart [2]. |

| Development Status | Investigational small molecule; has been trialed for Rheumatoid Arthritis (RA) [1]. |

| Relevant Research Context | Mentioned in a study on "cardiac ethanol toxicity," indicating it was provided to a research group by Dainippon Pharma for investigation [3]. |

| Specific Contractility Data | Not available in the searched literature. |

Established Methods for Contractility Studies

Although data for this compound itself is lacking, recent research outlines established protocols for the type of studies you are likely interested in. The table below describes common methodologies for assessing cardiomyocyte contractility in vitro [4] [5].

| Method Category | Description | Key Measured Parameters |

|---|---|---|

| Hydrogel Sensing Platforms | Flexible, biocompatible devices that measure cell contraction forces with minimal disruption, supporting long-term culture [6]. | Cell contraction forces |

| IonOptix System | A common setup that simultaneously traces sarcomere movements and changes in intracellular Ca2+ levels in a single cardiomyocyte [4]. | Sarcomere shortening; Ca2+ transient parameters |

| In Silico Models | Computer simulations using human-based electromechanical models to predict drug-induced effects on cardiac cellular inotropy, action potential, and calcium dynamics [5]. | Active tension peak; action potential duration; calcium handling |

CaMKII Inhibition Signaling Pathway

Since this compound is a CaMKII inhibitor, the diagram below illustrates the general cardiac signaling pathway it is expected to influence. This provides a logical framework for how it might affect contractility.

Generalized pathway of CaMKII activation and inhibition in the heart.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. CaMK II in Cardiovascular Diseases, Especially CaMK II-δ [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of cardiac ethanol toxicity and novel treatment ... [sciencedirect.com]

- 4. Measuring Cardiomyocyte and Calcium Handling Contractility In Vitro [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | In silico predictions of drug-induced changes in human... [frontiersin.org]

- 6. Hydrogel sensing platforms for monitoring contractility in in ... vitro [pubs.rsc.org]

Comprehensive Application Notes: Rimacalib (SMP-114) Cell Assay Protocols for Cardiomyocyte Research

Introduction to Rimacalib and CaMKII Signaling in Cardiovascular Research

This compound (SMP-114) represents a novel class of CaMKII inhibitors with significant potential for cardiovascular therapeutic development. As a potent, orally bioavailable compound, this compound inhibits Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) with isoform selectivity, demonstrating approximately 1 μM IC₅₀ for CaMKIIα and 30 μM IC₅₀ for CaMKIIγ [1]. CaMKII has emerged as a critical signaling hub in cardiovascular pathophysiology, with particular relevance in arrhythmias, heart failure, and hypertrophy. The δ-isoform of CaMKII predominates in cardiomyocytes and serves as a key regulator of cardiac ion channels, calcium handling proteins, and transcriptional pathways [2].

The structural complexity of CaMKII enables multiple regulatory mechanisms, including activation by Ca²⁺/calmodulin, autophosphorylation at Thr287 (creating autonomous activity), and oxidative activation [3] [4]. This compound functions primarily through ATP-competitive inhibition at the catalytic site, effectively suppressing CaMKII's pathophysiological signaling while preserving basal cardiac function [1] [3]. This specificity profile makes this compound an invaluable research tool for delineating CaMKII-dependent processes in cardiomyocytes and a promising candidate for therapeutic development, having already advanced to Phase II clinical trials for rheumatoid arthritis [1].

Experimental Design Considerations

Cardiomyocyte Sources and Culture Conditions

Human iPSC-Derived Cardiomyocytes: The CiPA initiative recommends using human stem cell-derived cardiomyocytes (such as iCell Cardiomyocytes²) for drug safety and efficacy evaluation [5] [6]. These cells express the relevant human ion channels and calcium handling proteins, providing a physiologically relevant model for CaMKII inhibition studies.

Primary Cardiomyocyte Isolation: For murine studies, cardiomyocytes are typically isolated by retrograde Langendorff perfusion with liberase-based enzymatic digestion [1]. Human atrial and ventricular cardiomyocytes can be obtained from surgical specimens using collagenase-based digestion protocols [1].

Culture Conditions: Plate cardiomyocytes on fibronectin-coated surfaces (50 μg/mL in PBS) at appropriate densities (approximately 50,000 cells per well for 48-well MEA plates) [5]. Maintain cells in specialized maintenance media with regular medium changes (full change on day 2, then 50% changes every 2-3 days) [5]. Optimal electrophysiological maturity for MEA recordings typically develops after 7 days in culture [5].

This compound Preparation and Dosing

Stock Solution Preparation: Prepare fresh this compound stock solutions in DMSO at 10-50 mM concentration [7]. Aliquot and store at -20°C to avoid freeze-thaw cycles. For aqueous working solutions, dilute stock in buffer with final DMSO concentration not exceeding 0.1% [7].

Dosing Considerations: Based on published studies, effective this compound concentrations in cellular assays typically range from 1-10 μM [1] [7]. Pre-incubate cardiomyocytes with this compound for at least 15 minutes before assay measurements to ensure complete inhibition [1] [7].

Control Design: Include vehicle controls (equivalent DMSO concentration) and positive controls for CaMKII activation (e.g., isoproterenol) in experimental designs. Consider using known CaMKII inhibitors (KN-93) as comparator compounds where appropriate.

Calcium Handling Assays

Calcium Transient Measurements

Principle: This assay evaluates this compound's effects on systolic calcium release and diastolic calcium handling using fluorescent calcium indicators like Fura-2. CaMKII inhibition primarily affects SERCA2a function, ryanodine receptor phosphorylation status, and phospholamban activity, ultimately modulating calcium transient kinetics [1].

Table 1: Key Parameters for Calcium Transient Analysis

| Parameter | Description | Physiological Significance | Expected Change with this compound |

|---|---|---|---|

| Amplitude | Peak systolic Ca²⁺ | Contractile force | ~40% increase during post-rest potentiation [1] |

| Duration | Time from onset to 90% decay | Action potential duration | Variable depending on model |

| Decay Time Constant (τ) | Rate of Ca²⁺ reuptake | SERCA2a/NCX function | Improved SR Ca²⁺ reuptake [1] |

| Post-Rest Potentiation | Amplitude after pause | SR Ca²⁺ load | Significant improvement (~52% vs 37% in control) [1] |

Protocol:

- Culture cardiomyocytes on glass-bottom dishes optimized for fluorescence imaging.

- Load cells with Fura-2 AM (2-5 μM) in maintenance medium for 30 minutes at 37°C.

- Wash cells and incubate in dye-free buffer for 15 minutes to allow complete de-esterification.

- Pre-treat with This compound (10 μM) for 15 minutes before measurements [1].

- Measure fluorescence using dual-excitation (340/380 nm) with emission at 510 nm.

- Field stimulate cardiomyocytes at 0.5-1.0 Hz to establish steady-state transients.

- Implement a 30-second pause in stimulation to assess post-rest potentiation [1].

- Analyze transient parameters using specialized software (IonOptix, SoftEdge).

SR Calcium Leak and Spark Frequency

Principle: This assay measures diastolic calcium release from the sarcoplasmic reticulum through ryanodine receptors. CaMKII hyperphosphorylation of RyR2 increases diastolic leak, contributing to arrhythmogenic triggers. This compound should reduce spark frequency by normalizing RyR2 phosphorylation [1].

Protocol:

- Culture cardiomyocytes on imaging-optimized surfaces as described above.

- Load with Fluo-4 AM (5 μM) or similar calcium indicator for confocal imaging.

- Pre-incubate with This compound (10 μM) for 15 minutes [1].

- Image using a laser scanning confocal microscope in line-scan mode.

- Record spontaneous calcium release events during diastolic periods.

- Analyze spark frequency (number of sparks/100 μm/s) and spark characteristics (amplitude, duration, width).

Expected Results: this compound treatment should significantly reduce calcium spark frequency in human atrial cardiomyocytes (approximately 0.72 ± 0.33 vs. 3.02 ± 0.91 sparks/100 μm/s in control) and in failing human ventricular cardiomyocytes (0.78 ± 0.23 vs. 1.69 ± 0.27 sparks/100 μm/s) [1].

Electrophysiological Assays

Microelectrode Array (MEA) Recordings

Principle: MEA technology enables non-invasive recording of cardiomyocyte field potentials across multiple wells simultaneously, providing a high-throughput platform for assessing drug effects on cardiac electrophysiology. The technique measures the integrated electrical activity of cardiomyocyte networks, capturing key parameters analogous to clinical ECG measurements [5] [6].

Table 2: MEA Parameters for CaMKII Inhibition Studies

| Parameter | Description | Clinical Correlation | This compound Effect |

|---|---|---|---|

| FPD (Field Potential Duration) | Time from depolarization to repolarization | QT interval | May normalize prolonged FPD |

| Spontaneous Rate | Beats per minute | Heart rate | Minimal effect at therapeutic doses |

| Spike Amplitude | Depolarization strength | Signal conduction | Preserved |

| Arrhythmia Incidence | Irregular rhythm patterns | Clinical arrhythmias | Reduced |

Protocol:

- Prepare fibronectin-coated MEA plates by applying 5 μL droplets (50 μg/mL) directly over electrode areas [5].

- Incubate plates for at least 60 minutes at 37°C, 5% CO₂.

- Plate iCell Cardiomyocytes² (50,000 cells in 5 μL) directly over the electrode areas [5].

- Incubate for 1 hour to allow cell attachment, then gently add maintenance medium.

- Culture for ≥7 days with regular medium changes to establish mature electrophysiology.

- Pre-treat with This compound (1-10 μM) for 15-30 minutes before recording.

- Record baseline activity for 5-10 minutes, then continue recording during compound exposure.

- Analyze field potential parameters using specialized software (AxIS, CardioPhys).

Data Interpretation: this compound should not significantly alter baseline electrophysiology at therapeutic concentrations, but may normalize pathological parameters in disease models (e.g., CaMKII-overexpression). Reduced arrhythmia incidence and stabilized repolarization are key indicators of efficacy.

Patch Clamp for Late Sodium Current

Principle: CaMKII phosphorylates cardiac sodium channels (NaV1.5), increasing late sodium current (INa-L) that contributes to action potential prolongation and arrhythmia triggers. This compound should reduce this pathological current without affecting peak INa [1] [2].

Protocol:

- Use cardiomyocytes from CaMKIIδC-overexpressing mice or disease models with elevated INa-L.

- Establish whole-cell patch clamp configuration with appropriate solutions:

- Pre-incubate with This compound (10 μM) for 15 minutes [1].

- Apply depolarizing pulses to -30 mV from holding potential of -120 mV (1000 ms duration).

- Measure late INa as the integral between 50-450 ms after depolarization [1].

- Include a 5 ms pre-pulse to +50 mV before each test pulse to optimize voltage control.

Expected Results: this compound should significantly reduce late sodium current in cardiomyocytes from CaMKIIδC-overexpressing mice, where this current is pathologically elevated. This effect contributes to its antiarrhythmic properties.

Cell Viability and Cytotoxicity Assessment

Principle: While this compound is not expected to be cytotoxic at therapeutic concentrations, viability assays ensure that observed functional effects are not secondary to cell death or generalized toxicity. The MTT assay measures mitochondrial reductase activity as a marker of viable cell metabolism [8].

Protocol:

- Plate cardiomyocytes at optimized density in 96-well plates and allow attachment.

- Treat with This compound (0.1-100 μM) for desired exposure period (typically 24-72 hours).

- Prepare MTT solution (5 mg/mL in DPBS) and filter-sterilize [8].

- Add MTT to each well (final concentration 0.2-0.5 mg/mL) and incubate for 1-4 hours at 37°C [8].

- Carefully remove medium and add solubilization solution (40% DMF, 2% acetic acid, 16% SDS, pH 4.7) [8].

- Measure absorbance at 570 nm with reference at 630-650 nm.

- Normalize data to vehicle-treated controls to calculate percentage viability.

Alternative Viability Assays:

- Resazurin reduction: Measures cellular reductase activity through conversion of resazurin to fluorescent resorufin.

- ATP detection: Uses luciferase-based detection of cellular ATP levels as a viability marker.

- Protease activity: Measures maintained protease activity in viable cells using fluorogenic substrates.

Interpretation: this compound should not significantly reduce cardiomyocyte viability at concentrations ≤10 μM. Effects observed at higher concentrations may reflect non-specific toxicity rather than CaMKII inhibition.

Data Analysis and Interpretation

Statistical Considerations and Quality Controls

Sample Size: For primary cardiomyocyte experiments, include data from ≥3 different isolations with multiple technical replicates (typically n=15-30 cells per condition) [1]. For iPSC-cardiomyocytes, use cells from ≥3 different differentiations to account for biological variability.

Normalization: Normalize functional data (calcium transient amplitude, contraction force) to baseline values obtained before this compound application. Express viability data as percentage of vehicle-treated controls.

Quality Controls: Establish acceptance criteria for cardiomyocyte quality: rod-shaped morphology, clear striations, >80% viability after isolation, and stable electrophysiological parameters in control conditions.

Expected Results and Significance

Therapeutic Efficacy Profile: Successful this compound treatment should demonstrate:

- Reduced SR calcium leak (approximately 70-80% reduction in spark frequency) [1]

- Improved calcium transient potentiation after rest (∼40% improvement) [1]

- Suppression of spontaneous arrhythmogenic events (approximately 60% reduction) [1]

- No impairment of systolic function or basal contraction [1]

Safety Profile: At therapeutic concentrations (1-10 μM), this compound should not:

- Significantly alter baseline electrophysiology (heart rate, conduction velocity)

- Induce cardiomyocyte death or metabolic dysfunction

- Adversely affect cardiomyocyte contractility under normal conditions

The combined functional data should support this compound's potential as a targeted antiarrhythmic agent that addresses underlying CaMKII-driven pathology without the proarrhythmic risks associated with broader ion channel blockade.

Troubleshooting Guide

Table 3: Common Experimental Issues and Solutions

| Problem | Potential Causes | Solutions |

|---|---|---|

| No this compound Effect | Compound degradation; insufficient concentration | Prepare fresh stock solutions; verify activity in positive control systems |

| High Cell Death | DMSO toxicity; improper culture conditions | Limit DMSO to <0.1%; optimize plating density and medium composition |

| Poor MEA Signals | Suboptimal cell-electrode contact; low viability | Ensure precise droplet placement over electrodes; verify cell quality |

| Variable Calcium Transients | Inconsistent cell loading; dye bleaching | Standardize loading protocol; minimize light exposure during imaging |

| Electrical Noise in Patch Clamp | Poor seals; solution contamination | Filter solutions; polish electrodes; ensure clean experimental conditions |

Conclusion

These application notes provide a comprehensive framework for evaluating this compound's effects on cardiomyocyte function through integrated assessment of calcium handling, electrophysiology, and viability. The protocols leverage established methodologies from published studies and incorporate standardized approaches recommended by initiatives such as CiPA. Through systematic application of these assays, researchers can thoroughly characterize this compound's therapeutic potential and safety profile as a CaMKII inhibitor for cardiovascular applications. The multi-parameter approach ensures capture of both efficacy signals and potential safety concerns, supporting robust preclinical decision-making for this promising therapeutic candidate.

References

- 1. (SMP 114) |CaMKII (Ca2+/calmodulin-dependent protein... This compound [invivochem.com]

- 2. CaMK II in Cardiovascular Diseases, Especially CaMK II-δ [pmc.ncbi.nlm.nih.gov]

- 3. CaMKII inhibitors: from research tools to therapeutic agents [pmc.ncbi.nlm.nih.gov]

- 4. Studying CaMKII: Tools and standards - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. CDI iCell Cardiomyocytes ^2 Application Protocol | Axion Biosystems [axionbiosystems.com]

- 6. The CiPA Microelectrode Array Assay with hSC-Derived... | SpringerLink [link.springer.com]

- 7. This compound (SMP 114) | CaMKII Inhibitor [medchemexpress.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Rimacalib stock solution preparation and storage

Rimacalib (SMP 114) Stock Solution Preparation

This compound is a Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor, with IC₅₀ values of approximately 1 μM for the CaMKIIα isoform and 30 μM for the CaMKIIγ isoform [1] [2].

Molecular Properties & Solubility

The table below summarizes the key molecular properties and solubility data for this compound [1] [3].

| Property | Value / Description |

|---|---|

| CAS Number | 215174-50-8 |

| Synonyms | SMP 114, SMP114, SMP-114 |

| Molecular Formula | C₂₂H₂₃FN₄O₂ |

| Molecular Weight | 394.44 g/mol |

| Solubility in DMSO | 125 mg/mL (316.90 mM) |

| Solubility in Ethanol | 16.67 mg/mL (42.26 mM) |

Stock Solution Preparation

The following table outlines the preparation of common stock solution concentrations [1] [3].

| Target Concentration | Amount of Solid to Dissolve | Solvent Volume |

|---|---|---|

| 10 mM | 3.94 mg | 1 mL |

| 100 mM | 39.44 mg | 1 mL |

Handling Instructions:

- Sonication: The solid may require ultrasonic treatment to fully dissolve in the solvent [1] [3].

- Hygroscopic DMSO: Use newly opened DMSO to prevent water absorption from the atmosphere, which can affect concentration and compound stability [1] [3].

- Aliquoting: It is highly recommended to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles and prevent loss of potency [2].

Storage and Stability

Adhering to the following storage conditions is critical for maintaining the compound's stability and potency [1] [2] [3].

| Form | Temperature | Stability / Use-by |

|---|---|---|

| Lyophilized Solid | -20°C | Stable for 36 months when kept desiccated. |

| DMSO Stock Solution | -80°C | Stable for 6 months. |

| DMSO Stock Solution | -20°C | Stable for 1 month. |

Important Notices for Researchers

- Research Use Only: this compound is sold for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals [1] [3].

- Solution Stability: Once in solution, the compound will gradually lose potency over time, even when stored at recommended temperatures. Always note the date of solution preparation [2].

- Verification: These protocols are derived from chemical supplier documentation. Researchers are advised to consult the product-specific Certificate of Analysis (COA) for definitive confirmation of properties and handling procedures [1] [2] [3].

Experimental Context: CaMKII Inhibition

To provide context for your research, this compound functions by inhibiting Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). This kinase is a crucial mediator of cellular calcium signals and exists as a family of four isozymes (α, β, γ, and δ) [4]. The diagram below illustrates the general structure of the CaMKII holoenzyme.

Key Considerations for Your Research

When incorporating this compound into your experimental design, please consider the following:

- Isoform Specificity: The inhibitory activity (IC₅₀) of this compound is approximately 30 times more potent against the CaMKIIα isoform (~1 µM) compared to the CaMKIIγ isoform (~30 µM) [1] [2]. This selectivity should guide your dosing strategy.

- Cellular Evidence: One in vitro study on cardiomyocytes reported effects at a concentration of 10 µM, which aligns with its IC₅₀ for CaMKIIα [1].

- Lack of Broader Protocols: The search results did not contain specific, cited experimental workflows or signaling pathway diagrams that use this compound. The available information is primarily limited to supplier-provided biochemical data and solubility.

References

Rimacalib (SMP-114) Application Notes and Protocols for CaMKII Inhibition

Introduction and Mechanism of Action

Rimacalib (SMP-114) is a novel, potent, and orally bioavailable inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional serine/threonine kinase that plays a critical role in cellular signaling cascades, particularly in the heart and brain, where it regulates key processes such as excitation-contraction coupling, synaptic plasticity, and gene expression. Dysregulation of CaMKII activity is implicated in several pathological conditions, including heart failure, arrhythmias, and rheumatoid arthritis. This compound has been shown to reduce sarcoplasmic reticulum (SR) Ca²⁺ leak and suppress spontaneous, arrhythmogenic Ca²⁺ release in cardiomyocytes, demonstrating its potential for therapeutic application in cardiac disease [1].

The following diagram illustrates the core signaling pathway involving CaMKII and the primary intervention point of this compound.

Figure 1: CaMKII Signaling Pathway and this compound Inhibition. Ca²⁺ influx leads to the formation of a Ca²⁺/Calmodulin (CaM) complex, which activates CaMKII. Active CaMKII (pCaMKII) promotes sarcoplasmic reticulum (SR) Ca²⁺ leak, a key pro-arrhythmic event. This compound inhibits active CaMKII, thereby reducing this pathological leak [2] [1] [3].

Quantitative Data Summary

The table below summarizes the key biochemical and cellular activity data for this compound, providing a quick reference for researchers.

Table 1: Summary of this compound Bioactivity and Experimental Concentrations

| Parameter | Value | Context / Notes |

|---|---|---|

| IC₅₀ (CaMKIIα) | ~1 µM | Primary neuronal/heart isoform [4] [1] |

| IC₅₀ (CaMKIIγ) | ~30 µM | Other major isoform [4] [1] |

| In Vitro Treatment | 10 µM | Pre-incubation for at least 15 minutes in cellular assays [1] |

| Solubility (DMSO) | 125 mg/mL (316.90 mM) | Sonication is recommended [4] |

| Molecular Weight | 394.44 g/mol | [4] [1] |

| Molecular Formula | C₂₂H₂₃FN₄O₂ | [4] [1] |

Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments used to evaluate this compound's efficacy in a research setting.

Protocol: CaMKII Inhibition in Cultured Cardiomyocytes

This protocol outlines the procedure for treating isolated cardiomyocytes with this compound to assess its effects on Ca²⁺ handling and contractility [1].

Objective: To evaluate the effect of this compound on Ca²⁺-transient potentiation and contractility in adult cardiomyocytes.

Materials:

- Cells: Isolated murine ventricular cardiomyocytes, human atrial cardiomyocytes, or cardiomyocytes from failing human left ventricles.

- Compound: this compound (SMP-114). Prepare a stock solution in DMSO at a concentration of 10 mM.

- Equipment: Cell culture setup, Fura-2 AM fluorescent dye (or similar Ca²⁺ indicator), equipment for measuring cell contractility (e.g., ionOptix system), patch-clamp setup if applicable.

Workflow: The experimental workflow for treating cardiomyocytes and measuring functional outputs is illustrated below.

Figure 2: Workflow for Cardiomyocyte Functional Assay. The key step is a 15-minute pre-incubation with 10 µM this compound prior to functional measurements [1].

Procedure:

- Cell Preparation: Isolate cardiomyocytes using established protocols [1]. For murine cells, this involves Langendorff perfusion with a collagenase-containing solution. For human tissue, a chunk-isolation technique is used.

- Treatment: Pre-incubate the cardiomyocytes with 10 µM this compound for at least 15 minutes at 37°C. This can be done by including the compound in the loading buffer for fluorescent dyes or in the experimental solution for patch-clamp.

- Stimulation & Measurement:

- Subject the cells to a defined stimulation protocol, such as a 30-second pause in pacing.

- Measure Ca²⁺-transient amplitude using Fura-2 or a similar dye.

- Simultaneously, record cell contractility (twitch amplitude).

- To assess SR Ca²⁺ leak, quantify spontaneous Ca²⁺ sparks (brief, localized Ca²⁺ release events) during rest.

Expected Results: this compound treatment should improve Ca²⁺-transient potentiation post-pause (~40% improvement reported) and increase twitch amplitude. It should also significantly reduce the frequency of Ca²⁺ sparks and associated pro-arrhythmic spontaneous Ca²⁺ release events, without negatively impacting systolic function or relaxation [1].

Protocol: Patch-Clamp Measurement of Late INa

This protocol is used to investigate the effect of this compound on the late sodium current, which is enhanced in certain pathological conditions and contributes to arrhythmogenesis [1].

Objective: To measure the inhibitory effect of this compound on the late sodium current (Late INa) in cardiomyocytes.

Materials:

- Cells: Cardiomyocytes from CaMKIIδC-overexpressing mice (as late INa is virtually absent in healthy wild-type murine cardiomyocytes).

- Equipment: Patch-clamp setup (e.g., EPC-10 amplifier), appropriate pipette and bath solutions.

Procedure:

- Solutions:

- Pipette Solution (in mM): 95 CsCl, 40 Cs-glutamate, 10 NaCl, 0.92 MgCl₂, 5 Mg-ATP, 0.3 Li-GTP, 5 HEPES, 0.03 niflumic acid, 0.02 nifedipine, 0.004 strophanthidin, 1 EGTA, and 0.36 CaCl₂ (free [Ca²⁺] ~100 nmol/L), pH 7.2 with CsOH [1].

- Bath Solution (in mM): 135 NaCl, 5 tetramethylammonium chloride, 4 CsCl, 2 MgCl₂, 10 glucose, and 10 HEPES, pH 7.4 with CsOH [1].

- Recording:

- Establish a whole-cell patch-clamp configuration. Begin recordings 5 minutes after membrane rupture.

- Apply a series of square pulses to depolarize the cell to -30 mV (1000 ms duration) from a holding potential of -120 mV. To optimize voltage control, precede each pulse with a 5 ms pre-pulse to +50 mV.

- Late INa is measured as the integral of the current between 50 and 450 ms during the depolarizing pulse.

- Intervention: Apply This compound (10 µM) via the bath solution and repeat the recording protocol to observe the change in late INa integral.

Critical Safety and Toxicity Considerations

When designing experiments with CaMKII inhibitors, it is crucial to consider potential off-target and tissue-specific effects.

- Neurotoxicity of Prolonged Inhibition: Studies with other CaMKII inhibitors have shown that prolonged inhibition (>4 hours) can induce apoptosis in cultured cortical neurons. This neurotoxicity is linked to dysregulation of glutamate/calcium signaling and increased neuronal excitability [5] [6]. While this has not been explicitly reported for this compound, it highlights a class-specific risk that researchers should be aware of, particularly for long-duration experiments or those involving neuronal cultures.

- Isoform Selectivity: this compound exhibits significantly higher potency against the CaMKIIα isoform (IC₅₀ ~1 µM) compared to the CaMKIIγ isoform (IC₅₀ ~30 µM) [4] [1]. This differential activity must be considered when interpreting results across different tissues or experimental models.

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of CaMKII. The application notes and detailed protocols provided here offer a foundation for scientists to effectively utilize this inhibitor in cellular studies, particularly in the context of cardiac electrophysiology and calcium handling. The consistent use of a 10 µM concentration following a brief pre-incubation period has been demonstrated to effectively modulate CaMKII activity and produce significant functional outcomes in cardiomyocytes [1]. Researchers are encouraged to account for its isoform selectivity and the potential for tissue-specific toxicities with long-term exposure in their experimental design.

References

- 1. This compound (SMP 114) | CaMKII (Ca2+/calmodulin-dependent protein... [invivochem.com]

- 2. Calcium/calmodulin-dependent kinase II regulation of cardiac ... [pubmed.ncbi.nlm.nih.gov]

- 3. Challenges and Opportunities for Therapeutic Targeting of ... [frontiersin.org]

- 4. This compound | CaMK | TargetMol [targetmol.com]

- 5. Calcium/calmodulin-dependent protein kinase II (CaMKII ... [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium/Calmodulin-dependent Protein Kinase II ( CaMKII ) Inhibition ... [pmc.ncbi.nlm.nih.gov]

Rimacalib research use only laboratory protocols

Cell Proliferation Signaling Pathways

Understanding the pathways that control cell proliferation is fundamental to designing experiments for any potential anti-cancer therapeutic. The diagram below illustrates the key signaling pathway and core cell cycle machinery that regulates the G1 to S phase transition, a critical decision point for cell division [1].

This pathway highlights that a compound like Rimacalib would potentially target key nodes, such as the MAPK pathway or the Cyclin D-CDK4/6 complexes, to inhibit cell proliferation [1].

Core Principles for Cell Proliferation Assays

While specific this compound protocols are unavailable, established methods for evaluating cell proliferation and health can be adapted. The table below summarizes common assay types that form the basis of this research [2].

| Assay Category | Example Methods | Key Readout |

|---|---|---|

| Cell Viability & Proliferation | MTT, XTT, WST-1 assays | Metabolic activity of living cells |

| Flow Cytometry | DNA content staining (Propidium Iodide) | Cell cycle phase distribution (G1, S, G2/M) |

| Immunofluorescence | Staining of proliferation markers (Ki-67, phosphorylated proteins) | Spatial localization of targets within cells/tissues |

The experimental workflow for investigating a new compound typically follows a logical sequence from general effects to specific mechanisms, as shown below.

References

Application Notes and Protocols for Investigating Rimacalib (SMP-114), a Novel CaMKII Inhibitor

Introduction

Ca2+/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that serves as a critical regulator of calcium signaling in various tissues, including the heart and brain. Elevated CaMKII activity is implicated in the pathogenesis of numerous disease states, including heart failure, arrhythmias, and glioblastoma [1] [2] [3]. Consequently, CaMKII has emerged as a promising therapeutic target. Rimacalib (development code SMP-114) is a novel, orally available CaMKII inhibitor that has entered clinical Phase II trials for rheumatoid arthritis and exhibits significant potential for repurposing in cardiac and oncological indications [2]. These application notes provide a detailed experimental framework for evaluating the efficacy and mechanism of action of SMP-114 in various research models.

Background and Significance

CaMKII functions as a dodecameric holoenzyme and its sustained activation, through autophosphorylation at Thr287 or oxidation, contributes to pathological cellular processes [1] [4]. In cardiac myocytes, CaMKII-mediated phosphorylation of key proteins like the ryanodine receptor (RyR2) and phospholamban (PLN) can lead to a sarcoplasmic reticulum (SR) Ca2+ leak, a primary cellular event underlying arrhythmogenesis and heart failure progression [2] [5]. SMP-114 has been demonstrated to significantly reduce this pathological SR Ca2+ leak in human cardiac tissues without impairing systolic function, positioning it as a promising candidate for treating cardiac arrhythmias [2].

Beyond cardiology, CaMKII inhibition is being explored in oncology. Recent studies identify CaMKIIγ as a critical target for eradicating glioblastoma stem-like cells (GSCs), which are responsible for tumor recurrence and therapeutic resistance [3]. High-throughput screening revealed a synthetic lethal interaction between CaMKII and the neurokinin 1 receptor (NK1R), suggesting that combined inhibition of these targets could potently suppress GSC viability and tumor growth [3].

Experimental Protocols

Protocol 1: Assessing the Efficacy of SMP-114 on SR Ca2+ Handling in Cardiomyocytes

This protocol details the methodology for quantifying the effects of SMP-114 on SR Ca2+ leak and associated arrhythmogenic correlates in isolated human and murine cardiomyocytes [2].

3.1.1 Materials and Reagents

- Cardiomyocytes: Isolated from human atrial or ventricular tissue, or from murine ventricles.

- Drug: SMP-114 (this compound). Prepare a stock solution in DMSO and dilute to working concentrations in the appropriate physiological saline.

- Calcium-Sensitive Dyes: Fura-2-AM (for Ca2+ transient measurements) or Fluo-4-AM (for Ca2+ spark imaging).

- Imaging Setup: An inverted epifluorescence or confocal microscope equipped with a high-speed camera and temperature controller (maintained at 35-37°C).

3.1.2 Step-by-Step Procedure

- Cell Isolation and Plating: Isolate cardiomyocytes via standard enzymatic digestion protocols. Plate the cells on laminin-coated glass coverslips and allow them to adhere for at least 1 hour.

- Dye Loading: Incubate cells with 5 µM Fluo-4-AM or 2.6 µM Fura-2-AM for 20-30 minutes at room temperature, protected from light. Thereafter, wash the cells with dye-free physiological saline.

- Baseline Recording (Pre-Treatment):

- For Ca2+ spark analysis, acquire line-scan images using a confocal microscope to record spontaneous Ca2+ release events from the SR under resting conditions. Calculate the baseline spark frequency (sparks/100 µm/s).

- For Ca2+ transient analysis, electrically pace the cells at 0.5-1.0 Hz and record the transient amplitude.

- To assess post-rest potentiation, cease stimulation for 30 seconds, then resume pacing and record the amplitude of the first post-rest Ca2+ transient.

- Drug Application: Perfuse the cells with physiological saline containing a pre-determined concentration of SMP-114 (e.g., 1-10 µM) for a specified period (e.g., 30 minutes).

- Post-Treatment Recording: Repeat the measurements described in Step 3 under continuous drug perfusion.

- Data Analysis:

- Quantify Ca2+ spark frequency, Ca2+ transient amplitude, and the magnitude of post-rest potentiation.

- Compare pre- and post-treatment values using paired statistical tests (e.g., paired t-test). A significant reduction in Ca2+ spark frequency and an improvement in post-rest potentiation indicate efficacy of SMP-114.

Table 1: Key Quantitative Findings from SMP-114 Cardiac Studies [2]

| Cell Type | Measured Parameter | Control Condition | SMP-114 Treatment | Significance |

|---|---|---|---|---|

| Human Atrial Cardiomyocytes | SR Ca2+ Spark Frequency (sparks/100µm/s) | 3.02 ± 0.91 | 0.72 ± 0.33 | p < 0.05 |

| Human Failing LV Cardiomyocytes | SR Ca2+ Spark Frequency (sparks/100µm/s) | 1.69 ± 0.27 | 0.78 ± 0.23 | p < 0.05 |

| Murine Ventricular Cardiomyocytes | SR Ca2+ Spark Frequency (sparks/100µm/s) | 1.50 ± 0.28 | 0.30 ± 0.07 | p < 0.05 |

| Murine Ventricular Cardiomyocytes | Spontaneous Ca2+ Release Events (/30s pause) | 0.927 ± 0.216 | 0.356 ± 0.109 | p < 0.05 |

| Murine Ventricular Cardiomyocytes | Post-Rest Potentiation (% amplitude increase) | 37 ± 4% | 52 ± 5% | p < 0.05 |

Protocol 2: Evaluating Synthetic Lethality in Glioblastoma Stem-like Cells (GSCs)

This protocol describes the use of SMP-114, alongside other CaMKII inhibitors, in combination with NK1R inhibitors to achieve synthetic lethality in GSCs [3].

3.2.1 Materials and Reagents

- Cell Lines: GSCs derived from human glioblastoma cell lines (e.g., U87MG, U373MG).

- Compounds:

- CaMKII Inhibitors: SMP-114, Hydrazinobenzoylcurcumin (HBC), Berbamine, or KN-93.

- NK1R Inhibitors: SR 140333 or Aprepitant.

- Prepare stock solutions in DMSO.

- Cell Culture Reagents: Serum-free DMEM/F12 medium, B-27 supplement, EGF, bFGF, and Matrigel.

3.2.2 Step-by-Step Procedure

- GSC Culture and Neurosphere Assay: Maintain GSCs in serum-free medium supplemented with EGF (20 ng/mL) and bFGF (20 ng/mL) on low-attachment plates to promote neurosphere formation.

- Viability and Synergism Screening:

- Seed GSCs in 96-well plates.

- Treat cells with a matrix of concentrations: CaMKII inhibitor alone, NK1R inhibitor alone, and their combinations.

- Incubate for 72-96 hours.

- Assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo).

- Data Analysis for Synthetic Lethality:

- Calculate the combination index (CI) using software like CompuSyn to determine synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects.

- A significant reduction in viability and neurosphere formation in the combination group, but not in single-agent groups, confirms a synthetic lethal interaction.

- In Vivo Validation (Chick Embryo Model):

- Implant GSCs treated with vehicle, HBC alone, NK1R inhibitor alone, or the combination onto the chick chorioallantoic membrane (CAM).

- After several days, quantify tumor growth (size/weight). A significant suppression of tumor growth in the combination group validates the synthetic lethality in vivo.

Table 2: Experimental Parameters for GSC Synthetic Lethality Studies [3]

| Experimental Model | CaMKII Inhibitors Tested | NK1R Inhibitors Tested | Key Readouts | Observed Outcome |

|---|---|---|---|---|

| In Vitro GSC Viability | HBC, Berbamine, KN-93 | SR 140333, Aprepitant | Cell Viability, Neurosphere Formation | Marked suppression with combination |

| In Vivo CAM Tumorigenesis | HBC | SR 140333 | Tumor Growth & Weight | Significant inhibition with combination |

| Molecular Analysis | KN-93 / siRNA knockdown | SR 140333 / siRNA knockdown | Apoptosis (Caspase-3, p53), Stemness Markers | Increased apoptosis, reduced stemness |

Protocol 3: Utilizing Phosphoproteomics to Identify CaMKII-Dependent Signaling

This protocol outlines a targeted phosphoproteomics approach to identify downstream substrates of CaMKII, which can be applied to characterize the signaling pathways modulated by SMP-114 [5].

3.3.1 Materials and Reagents

- Biological Model: Cardiac tissue from transgenic mice with myocardial-specific expression of the CaMKII inhibitor peptide AC3-I (or treatment with SMP-114 in vivo).

- Stimulation: Isoproterenol (15 mg/kg) to induce CaMKII activation.

- Sample Preparation Kits: Strong cation exchange (SCX) chromatography kits, protein digestion kits (LysC, Trypsin).

- Mass Spectrometry: High-resolution LC-MS/MS system.

3.3.2 Step-by-Step Procedure

- Treatment and Tissue Harvest: Treat AC3-I and control (AC3-C) mice with isoproterenol for 30 minutes. Euthanize the animals, excise the hearts, and snap-freeze in liquid nitrogen.

- Protein Extraction and Digestion: Pulverize the frozen tissue and lyse in a urea-based buffer. Reduce, alkylate, and digest the proteins sequentially with LysC and trypsin.

- Phosphopeptide Enrichment and Labeling:

- Enrich phosphopeptides from the digest using SCX chromatography or TiO2 tips.

- Label the peptides from control and treatment groups with stable isotope dimethyl labels (light, intermediate, heavy).

- LC-MS/MS Analysis and Data Processing:

- Pool the labeled samples and analyze by high-resolution LC-MS/MS.

- Use database search engines (e.g., MaxQuant) to identify and quantify phosphorylation sites.

- Focus on sites that show significant quantitative changes upon CaMKII inhibition (AC3-I) or SMP-114 treatment.

Signaling Pathways and Workflows

The following diagrams illustrate the core mechanistic pathways and experimental workflows relevant to SMP-114 research.

Diagram 1: SMP-114 mechanism of action in cardiomyocytes. SMP-114 inhibits CaMKII activation, thereby reducing downstream pathological events like SR Ca2+ leak and arrhythmia [2] [5].

Diagram 2: GSC synthetic lethality screening workflow. The combined inhibition of CaMKII and NK1R induces synergistic cell death, confirming a synthetic lethal interaction [3].

Troubleshooting and Best Practices

- Cardiomyocyte Experiments: Ensure consistent cell quality and viability after isolation. Always include a vehicle (DMSO) control to account for solvent effects. The concentration of DMSO in the final working solution should typically be ≤0.1%.

- GSC Culture: Maintain GSCs in strict serum-free conditions to preserve stem-like properties. Regularly validate the stem cell markers of your GSC populations.

- Phosphoproteomics: Include biological replicates to ensure statistical robustness. The use of a specific inhibitory peptide (AC3-I) as a control provides high fidelity in identifying bona fide CaMKII targets [5].

Conclusion

The experimental protocols detailed herein provide a comprehensive framework for investigating the therapeutic potential of the CaMKII inhibitor this compound (SMP-114). The data generated from these methodologies robustly support its application in treating cardiac arrhythmias by normalizing calcium handling and, through synthetic lethal pairing, in targeting glioblastoma stem-like cells. These notes should enable researchers to reliably assess the efficacy and mechanism of action of SMP-114 in relevant preclinical models.

References

- 1. CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 2. Reduction of SR Ca 2+ leak and arrhythmogenic cellular ... [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a New CaMKII-Targeted Synthetic Lethal ... [pmc.ncbi.nlm.nih.gov]

- 4. A spatial model of autophosphorylation of CaMKII predicts ... [frontiersin.org]

- 5. Phosphoproteomics Study Based on In Vivo Inhibition ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Rimacalib: Pharmacokinetic and Pharmacodynamic Profiling in Drug Development

Introduction and Executive Summary

Rimacalib (development code SMP-114) represents an innovative small molecule therapeutic agent currently in investigative stages for the treatment of autoimmune and inflammatory conditions, particularly rheumatoid arthritis. As a highly selective CaMKII inhibitor, this compound modulates key inflammatory signaling pathways that drive autoimmune pathology, positioning it as a promising candidate for addressing unmet needs in rheumatology. The strategic importance of comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) profiling during drug development cannot be overstated, as these studies provide the critical foundation for understanding the relationship between drug exposure, biological activity, and therapeutic outcomes [1]. These integrated PK/PD approaches enable researchers to establish rational dosing regimens, identify optimal therapeutic windows, and mitigate potential safety concerns early in the development pipeline, ultimately streamlining the path to regulatory approval.

The development of this compound occurs against the backdrop of evolving CaMKII inhibitor therapeutics, where first-generation compounds have primarily focused on blocking ATP binding to the kinase's catalytic site [2]. The structural complexity of CaMKII, with its distinctive dodecameric holoenzyme architecture and multiple regulatory domains, presents both challenges and opportunities for selective pharmacological intervention. This document provides comprehensive application notes and detailed experimental protocols for characterizing this compound's PK/PD properties, incorporating current scientific standards and regulatory expectations for investigational new drug applications. These protocols are designed to generate robust, reproducible data that can inform critical go/no-go decisions throughout the drug development continuum.

Drug Properties and Development Status

This compound is a small molecule entity with the chemical formula C₂₂H₂₃FN₄O₂ and an average molecular weight of 394.45 g/mol [3]. Structurally, it belongs to the class of organic compounds known as biphenyls and derivatives, featuring a complex architecture containing multiple heterocyclic components including morpholine and isoxazole rings, and a guanidine functional group [3]. These structural elements contribute to its pharmacological activity and physicochemical properties, influencing both its target binding affinity and drug-like characteristics. The compound's IUPAC name is N-{3-[(1S)-1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethyl]-1,2-oxazol-5-yl}morpholine-4-carboximidamide, with a defined stereochemistry at one chiral center, which may have implications for its pharmacokinetic behavior and target selectivity.

Currently, this compound remains in the investigational stage of development, meaning it has not yet received regulatory approval for commercial therapeutic use. Its development has been primarily oriented toward rheumatoid arthritis indications, with clinical trials exploring its potential efficacy in this autoimmune condition [3]. The compound specifically targets calcium/calmodulin-dependent protein kinase type II subunit gamma (CAMK2G) in humans, an enzyme that functions autonomously after Ca²⁺/calmodulin-binding and autophosphorylation, and is involved in critical cellular processes including sarcoplasmic reticulum Ca²⁺ transport and potentially in dendritic spine and synapse formation and neuronal plasticity [3]. From a drug development perspective, this compound is classified as a small molecule therapeutic with modality simplicity compared to biologic agents, potentially offering advantages in terms of oral bioavailability, manufacturing scalability, and cost-effectiveness should it progress to advanced stages of development.

Table 1: Fundamental Properties of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₂₂H₂₃FN₄O₂ |

| Molecular Weight | 394.45 g/mol |

| Chemical Classification | Biphenyls and derivatives |

| INN/Generic Name | This compound |

| Development Code | SMP-114 |

| Therapeutic Area | Rheumatoid Arthritis |

| Development Status | Investigational |

| Mechanism of Action | CaMKII inhibitor |

| DrugBank Accession | DB12571 |

Fundamental PK/PD Principles in Drug Development

Pharmacokinetics (PK) and pharmacodynamics (PD) represent complementary disciplines in pharmacology that together provide a comprehensive understanding of drug behavior in biological systems. PK encompasses the quantitative study of how the body affects a specific drug after administration, focusing on the processes of absorption, distribution, metabolism, and excretion (ADME). These processes collectively determine the drug concentration-time profile in various body fluids and tissues, answering critical questions about how much of the drug reaches systemic circulation, how rapidly it gets there, how widely it distributes throughout the body, and how efficiently it is eliminated [4]. In contrast, PD investigates the biochemical and physiological effects of drugs on the body, with particular emphasis on the mechanism of action, therapeutic effects, and the relationship between drug concentration and biological response [4]. The integration of PK and PD data enables researchers to establish rational dosing regimens that maximize therapeutic efficacy while minimizing adverse effects.

The strategic importance of PK/PD modeling in modern drug development spans all phases from preclinical discovery through clinical trials and post-marketing surveillance. During preclinical development, PK/PD approaches facilitate the evaluation of in vivo potency, intrinsic activity, and the identification of valid bio-markers and surrogate markers that can predict clinical response [1]. These studies also inform critical decisions regarding dosage form selection and regimen optimization before advancing to human trials. In the clinical phase, analytical PK/PD applications enable characterization of the dose-concentration-effect/toxicity relationship, evaluation of food, age and gender effects, assessment of drug-drug and drug-disease interactions, understanding of tolerance development, and quantification of inter- and intraindividual variability in drug response [1]. Furthermore, predictive PK/PD modeling supports extrapolation from preclinical data, simulation of drug responses under various scenarios, and clinical trial forecasting, ultimately contributing to more efficient and targeted clinical development programs.

The implementation of robust PK/PD studies provides a scientifically grounded framework for efficient decision-making regarding the selection of promising drug candidates, maximizes information gain from conducted experiments, and enables the execution of fewer, more focused clinical trials with enhanced efficiency and cost-effectiveness [1]. For innovative therapeutics like this compound, which targets the complex CaMKII signaling pathway, sophisticated PK/PD characterization is particularly vital for establishing proof of mechanism, validating target engagement, and guiding dose selection for proof-of-concept studies in humans. Moreover, these studies help establish the therapeutic window – the range between the minimum effective concentration and the concentration at which unacceptable adverse effects occur – which forms the basis for safe dosing recommendations across different patient populations.

Experimental Protocols for this compound PK/PD Studies

Preclinical Pharmacokinetic Study Designs

Comprehensive ADME profiling of this compound requires a systematic approach employing both in vitro and in vivo models that comply with Good Laboratory Practice (GLP) standards. For absorption studies, researchers should employ validated Caco-2 cell monolayer assays to predict intestinal permeability, with samples collected from both apical and basolateral compartments at predetermined time points (e.g., 0, 30, 60, 120 minutes) and analyzed using LC-MS/MS to determine apparent permeability coefficients [4]. Parallel artificial membrane permeability assays (PAMPA) provide complementary data on passive diffusion mechanisms. For distribution assessments, tissue distribution studies in rodent models (typically rats) involve administering a single dose of this compound (recommended: 10 mg/kg via intravenous administration and 20 mg/kg via oral gavage) followed by terminal collection of major organs (liver, kidney, heart, brain, muscle, fat) at specified time points (e.g., 0.5, 2, 8, 24 hours). Tissue homogenates should be prepared and analyzed alongside plasma samples to calculate tissue-to-plasma concentration ratios and assess potential for tissue accumulation.

Metabolism investigations should begin with in vitro incubation studies using human liver microsomes and recombinant cytochrome P450 enzymes to identify primary metabolic pathways and potential drug interactions. Incubation mixtures typically contain 1 mg/mL microsomal protein, 1 μM this compound, and an NADPH-generating system in potassium phosphate buffer (100 mM, pH 7.4), with reactions terminated by acetonitrile addition at timed intervals (0, 5, 15, 30, 60 minutes) for metabolite identification and reaction phenotyping [4]. For excretion studies, bile duct-cannulated rodents (rats) should receive a single intravenous dose (5 mg/kg) of this compound, with serial collection of bile, urine, and feces over 24-72 hours. Samples must be processed using protein precipitation or liquid-liquid extraction before LC-MS/MS analysis to determine the percentage of administered dose recovered in each matrix and identify major elimination pathways.

Table 2: Comprehensive PK Study Protocol for this compound

| Study Type | Model System | Dosing | Sample Collection | Key Endpoints |

|---|---|---|---|---|

| Absorption | Caco-2 cell monolayers | 10 μM applied to donor compartment | Donor & receiver compartments at 0, 30, 60, 120 min | Apparent permeability (Papp), efflux ratio |

| Tissue Distribution | Sprague-Dawley rats (n=6/time point) | 10 mg/kg IV, 20 mg/kg PO | Plasma & tissues at 0.5, 2, 8, 24 hr post-dose | Tissue-to-plasma ratio, volume of distribution (Vd) |

| Metabolism | Human liver microsomes | 1 μM incubation with NADPH | 0, 5, 15, 30, 60 min | Metabolic stability, half-life, metabolite identification |

| Excretion | Bile duct-cannulated rats | 5 mg/kg IV | Bile, urine, feces over 72 hr | Cumulative excretion, mass balance |

| Protein Binding | Human plasma | 1, 5 μM incubation | Ultrafiltration at 37°C for 4 hr | Free fraction, binding percentage |

Pharmacodynamic Evaluation Methods

Target engagement studies for this compound should employ cellular models that endogenously or recombinantly express CaMKII isoforms, particularly the gamma and delta isoforms prevalent in cardiovascular tissues and immune cells. Protocol recommendations include treating human peripheral blood mononuclear cells (PBMCs) or recombinant CaMKII-expressing cell lines with varying concentrations of this compound (0.1 nM to 10 μM) for predetermined intervals (15 minutes to 24 hours), followed by lysis and assessment of CaMKII autophosphorylation at Thr287 using Western blot analysis or ELISA-based methods [2]. Parallel assessment of downstream phosphorylation targets (e.g., HDAC4, STAT1) provides confirmation of pathway modulation. For functional cellular assays, measurement of cytokine production (IL-6, TNF-α, IL-1β) in stimulated immune cells using Luminex multiplex technology or ELISA offers quantitative readouts of this compound's immunomodulatory effects, with concentration-response curves generated to determine IC₅₀ values.

In vivo pharmacodynamic evaluations should incorporate relevant disease models that recapitulate features of rheumatoid arthritis pathology. The collagen-induced arthritis (CIA) model in DBA/1 mice represents a well-established approach, with animals randomized to receive this compound at multiple dose levels (e.g., 3, 10, 30 mg/kg/day) or vehicle control administered orally beginning at disease onset. Animals should be evaluated daily for clinical arthritis scores, paw thickness measurements, and weight changes, with terminal collection of joint tissues for histopathological assessment of inflammation, cartilage damage, and bone erosion using standardized scoring systems [5]. Synovial tissue can be further analyzed for inflammatory biomarker expression and pathway modulation to confirm target engagement and correlate drug exposure with pharmacological effects. These preclinical PD studies provide critical proof-of-concept data supporting advancement to clinical trials and inform dose selection for initial human studies.

CaMKII Signaling Pathway and Therapeutic Targeting

The calcium/calmodulin-dependent protein kinase II (CaMKII) represents a multifunctional signaling enzyme that serves to coordinate the actions of calcium-linked signals in various tissues, including the heart, brain, and immune system [2]. Structurally, CaMKII is distinctive among protein kinases due to its organization as a dodecameric holoenzyme composed of 12 subunits arranged in two stacked hexameric rings, with each subunit containing an N-terminal catalytic domain, a regulatory segment, and a C-terminal association domain responsible for oligomerization [2]. In its basal state, the regulatory segment functions as an auto-inhibitory domain by folding back onto the catalytic domain and blocking access to the substrate-binding site. Upon calcium elevation and subsequent calcium/calmodulin (Ca²⁺/CaM) binding, the auto-inhibitory domain is displaced, exposing the catalytic site and enabling autophosphorylation at Thr287, which renders the kinase partially active even after calcium levels decline.

The pathophysiological significance of CaMKII signaling extends to several disease processes, particularly in the cardiovascular system where excessive CaMKII activity contributes to heart failure progression, arrhythmogenesis, and adverse remodeling following myocardial infarction [2]. In immune and inflammatory contexts, CaMKII has been implicated in signaling pathways that drive autoimmune responses and chronic inflammation, positioning it as a promising therapeutic target for conditions like rheumatoid arthritis. The kinase's regulation involves multiple post-translational modifications beyond autophosphorylation, including oxidation of Met281/282 in response to reactive oxygen species and O-GlcNAcylation at Ser280 under conditions of elevated glucose, which can produce a "turbocharged" kinase with persistent activity even in the absence of sustained calcium signals [2]. These diverse regulatory mechanisms provide multiple potential avenues for pharmacological intervention.

This compound functions by targeting the ATP-binding site within the catalytic domain of CaMKII, competing with ATP and thereby reducing kinase activity. This mechanism is consistent with first-generation CaMKII inhibitors that primarily focus on blocking the catalytic activity of the enzyme [2]. However, the unique structural features of CaMKII, particularly the conformational rearrangements that occur upon activation – including reorganization of helix αD in the C-lobe and creation of hydrophobic docking sites (designated docking site B) – present opportunities for developing inhibitors with enhanced selectivity and novel mechanisms of action [2]. Understanding these structural nuances enables more informed interpretation of this compound's PK/PD relationships, as drug binding may be influenced by the activation state of the kinase and the presence of specific protein-protein interactions within the signaling complex.

Figure 1: CaMKII Signaling Pathway and this compound Inhibition Mechanism. This diagram illustrates the calcium-mediated activation of CaMKII, progression to autonomous activity through autophosphorylation, and subsequent regulation of inflammatory gene expression. This compound exerts its therapeutic effect by inhibiting both the active and autonomous forms of CaMKII.

Data Analysis, Modeling, and Regulatory Considerations

PK/PD Modeling Approaches

Integrated PK/PD modeling of this compound data should employ a systems pharmacology approach that incorporates the compound's unique mechanism of action as a CaMKII inhibitor. Recommended methodology includes developing a compartmental PK model to characterize this compound's absorption and disposition, coupled with an indirect response PD model to capture the temporal disconnect between plasma concentrations and downstream pharmacological effects on inflammatory biomarkers [1]. For more sophisticated analyses, a mechanistic PD model that explicitly represents the CaMKII signaling pathway, including calcium flux dynamics, CaMKII activation, autophosphorylation, and subsequent regulation of inflammatory mediators, provides enhanced predictive capability for extrapolation to human disease states. These models should be implemented using specialized software platforms such as GNU MCSim, Monolix, or NONMEM, with model performance evaluated through goodness-of-fit plots, visual predictive checks, and bootstrap analysis to quantify parameter uncertainty.

Population PK modeling represents another critical component of the analysis strategy, particularly as this compound advances to clinical development. These models should incorporate comprehensive covariate analysis to identify potential sources of interindividual variability in drug exposure, including demographic factors (age, weight, sex), physiological parameters (renal and hepatic function), and genetic polymorphisms in drug-metabolizing enzymes or transporters [4]. For this compound specifically, special consideration should be given to covariates that might influence CaMKII expression or activity in target tissues, as these could significantly impact exposure-response relationships. The ultimate goal of these modeling efforts is to support evidence-based dose selection for later-stage clinical trials and identify subpopulations that may require dose adjustment due to altered PK or PD characteristics.

Regulatory Considerations and Documentation

Regulatory submissions for this compound must include comprehensive PK/PD data that adhere to specific guidelines outlined by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Preclinical PK/PD studies should follow Good Laboratory Practice (GLP) standards where appropriate, with particular emphasis on assay validation for bioanalytical methods used to quantify this compound concentrations and relevant biomarkers [4]. Documentation should clearly demonstrate method selectivity, sensitivity, accuracy, precision, and stability under storage and processing conditions, following established regulatory guidelines for bioanalytical method validation.

The investigational new drug (IND) application for this compound should include a dedicated Integrated PK/PD Summary that synthesizes data from all nonclinical studies to justify the proposed starting dose and dose escalation scheme for initial human trials [4]. This summary should explicitly address the relationship between exposure, target engagement, and pharmacological effects across relevant nonclinical models, with particular attention to dose-response relationships and the therapeutic index. As development progresses, population PK/PD analyses from clinical trials should be included in regulatory submissions to support dosing recommendations in specific subpopulations and guide potential dose adjustments based on factors such as renal impairment, hepatic dysfunction, drug-drug interactions, or genetic polymorphisms. These comprehensive analyses form the foundation for evidence-based prescribing information should this compound achieve regulatory approval.

Conclusion and Future Directions

The comprehensive PK/PD characterization of this compound through well-designed preclinical studies provides the essential foundation for rational clinical development of this promising CaMKII inhibitor. The integrated protocols outlined in this document facilitate systematic evaluation of the compound's absorption, distribution, metabolism, and excretion properties, coupled with rigorous assessment of its pharmacological effects on target engagement and downstream inflammatory pathways. As CaMKII continues to be validated as a therapeutic target across multiple disease states, including cardiovascular conditions, inflammatory disorders, and potentially metabolic diseases, the methodologies described here offer a template for efficient PK/PD profiling of this inhibitor class.

Looking forward, the evolution of CaMKII inhibitors like this compound will likely benefit from continued structural biology insights that reveal novel regulatory mechanisms and alternative approaches to kinase inhibition beyond traditional ATP-competitive strategies [2]. The expanding understanding of post-translational modifications that regulate CaMKII activity, including oxidation and O-GlcNAcylation, presents opportunities for developing state-dependent inhibitors with potentially enhanced safety profiles. Furthermore, advances in translational PK/PD modeling that incorporate quantitative systems pharmacology approaches will improve the prediction of human efficacious doses and accelerate the development timeline for this compound and related compounds. Through the systematic application of these sophisticated PK/PD strategies, the development of this compound can progress efficiently along the critical path from preclinical discovery to clinical validation, ultimately delivering this promising therapeutic to patients who may benefit from its novel mechanism of action.

References

- 1. / Pharmacokinetic in pharmacodynamic product... studies drug [pubmed.ncbi.nlm.nih.gov]

- 2. CaMKII inhibitors: from research tools to therapeutic agents [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. and Pharmacokinetic | Altasciences Pharmacodynamic Studies [altasciences.com]

- 5. Database of Drug Development for Rare Diseases - DDrare [ddrare.nibn.go.jp]

Rimacalib solubility issues DMSO concentration optimization

Rimacalib Solubility & DMSO Stock Preparation